3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C15H11FN2OS2 and its molecular weight is 318.38. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
A study by Desai, Rajpara, and Joshi (2013) detailed the synthesis of 5-arylidene derivatives, which included compounds related to 3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide. These compounds, featuring a fluorine atom in the benzoyl group, were evaluated for their antimicrobial activity. Notably, compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the fluorine atom was essential for enhancing antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).
Radiopharmaceutical Applications
Ohkubo et al. (2021) developed automated radiosynthesis methods for 18F-labeled tracers containing the 3-fluoro-2-hydroxypropyl moiety. These tracers, [18F]FMISO and [18F]PM-PBB3, are used in clinical settings for imaging hypoxia and tau pathology, respectively. This study underscores the potential of fluorine-containing compounds in enhancing the diagnostic capabilities of PET imaging, offering a route for clinical applications in imaging and diagnostics (Ohkubo et al., 2021).
Material Science Applications
In the realm of material science, Chen et al. (2016) explored the incorporation of benzo[d][1,2,3]thiadiazole (isoBT) units, including 6-fluoro-isoBT, in the construction of semiconducting polymers. These polymers, utilized in organic semiconductors, demonstrated high performance in applications such as transistors and solar cells. The study highlights the significant role of fluorinated units in developing advanced materials with desirable electronic and optical properties (Chen et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-Interacting Protein Kinase 3 (RIPK3) . RIPK3 is a crucial protein involved in necroptosis, a form of programmed cell death .
Mode of Action
The compound acts by blocking necrosome formation . It achieves this by specifically inhibiting the phosphorylation of RIPK3 in necroptotic cells . This inhibition disrupts the normal function of RIPK3, thereby preventing the progression of necroptosis .
Biochemical Pathways
The compound’s action on RIPK3 affects the necroptosis pathway . By inhibiting RIPK3 phosphorylation, it disrupts the formation of the necrosome, a complex that is essential for the execution of necroptosis . This disruption can lead to a decrease in programmed cell death, potentially influencing disease processes where necroptosis plays a role .
Pharmacokinetics
The compound has shown favorable and drug-like pharmacokinetic properties in rats, with an oral bioavailability of 25.2% . This suggests that the compound can be effectively absorbed and distributed within the body, which is crucial for its therapeutic potential .
Result of Action
The inhibition of RIPK3 phosphorylation and subsequent disruption of necrosome formation result in a reduction in necroptosis . This can lead to a decrease in cell death, which may have significant implications in diseases where necroptosis is a key factor .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been shown to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-fluoro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS2/c1-20-11-5-6-12-13(8-11)21-15(17-12)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMONDIXOTUEIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.